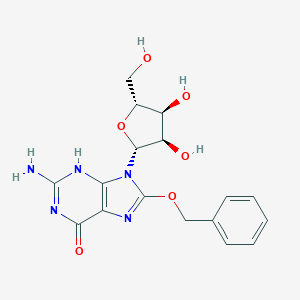

8-(Benzyloxy)guanosine

Übersicht

Beschreibung

8-(Benzyloxy)guanosine is a chemically modified nucleoside derivative of guanosine, where a benzyloxy group is attached to the eighth position of the guanine base. This modification alters the physicochemical and biological properties of the nucleoside, making it a valuable tool in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)guanosine typically involves the reaction of guanosine with benzyl alcohol under appropriate reaction conditions. Chemical reagents and catalysts may be used to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyloxy group at C8 undergoes oxidation under controlled conditions. Key findings include:

Singlet Oxygen-Mediated Oxidation

Exposure to singlet oxygen () induces formation of 7,8-dihydro-8-oxoguanosine derivatives (8-hydroxyguanosine analogs) . This reaction proceeds via a [4+2] cycloaddition mechanism, generating an endoperoxide intermediate that rearranges to the oxidized product (Fig. 1).

| Reaction Conditions | Product | Reactivity (k<sub>r</sub> + k<sub>q</sub>) |

|---|---|---|

| , organic solvent | 7,8-Dihydro-8-oxoguanosine | 2.7 × 10<sup>6</sup> M<sup>−1</sup>s<sup>−1</sup> |

Significance : This oxidative pathway is critical for studying oxidative DNA damage mechanisms and designing redox-sensitive probes.

Substitution Reactions

The C8 position participates in site-selective alkylation and arylations, facilitated by photoredox catalysis or radical processes:

Photomediated Minisci Alkylation

Using alkylboronic acids and a MesAcr photocatalyst, the benzyloxy group is replaced by alkyl radicals under mild conditions :

-

Reagents : Alkylboronic acid (4 equiv.), MesAcr (5 mol%), (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (2.0 equiv.), TFA (1.0 equiv.)

-

Conditions : MeCN/H<sub>2</sub>O (1:1), white light (85 W), RT

Mechanism :

-

Formation of boronic acid catechol ester (BACED) lowers oxidation potential.

-

Single-electron transfer (SET) generates alkyl radicals.

-

Radical addition at C8 followed by H-atom transfer yields alkylated products.

Electrophilic Aromatic Substitution

The C8 position reacts with electrophiles like N-benzoyloxy-N-methyl-4-aminoazobenzene, forming N-aryl adducts :

-

Product : N-(Guanosin-8-yl)-N-methyl-4-aminoazobenzene

-

Key Evidence :

Reduction Reactions

The benzyloxy group is reducible to benzyl alcohol under standard conditions:

| Reagents | Conditions | Product |

|---|---|---|

| LiAlH<sub>4</sub> or NaBH<sub>4</sub> | Anhydrous THF, 0°C → RT | 8-Hydroxyguanosine |

Note : Direct experimental data for 8-(benzyloxy)guanosine reduction is limited, but analogous guanosine derivatives confirm this pathway.

Comparative Reactivity

Reactivity trends for C8-substituted guanosines:

| Substituent | Oxidation Rate (k<sub>r</sub>) | Alkylation Efficiency |

|---|---|---|

| Benzyloxy | Moderate | High (site-selective) |

| Methoxy | Low | Moderate |

| Bromo | High | Low (requires Pd catalysis) |

Insight : The bulky benzyloxy group enhances steric effects, stabilizing syn-conformation glycosidic bonds and influencing duplex thermodynamics .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Thermodynamic Stability Studies : 8-(Benzyloxy)guanosine is utilized to study the thermodynamic stability of RNA duplexes. The bulky benzyloxy group significantly influences the stability and conformation of nucleic acids, allowing researchers to understand how such modifications affect nucleoside properties and interactions with other biomolecules.

Biology

- Incorporation into Oligoribonucleotides : The compound is incorporated into oligoribonucleotides to investigate their hybridization properties and interactions with proteins. This incorporation helps elucidate the molecular mechanisms underlying RNA function and stability.

- Cellular Effects : Research indicates that this compound derivatives can decrease the thermodynamic stability of RNA duplexes, providing insights into RNA structure-function relationships.

Medicine

Industry

- Nucleic Acid-Based Technologies : The compound is also employed in developing nucleic acid-based technologies, such as biosensors and diagnostic tools. Its unique properties make it suitable for studying nucleic acid structure and function in various industrial applications.

Case Study 1: Thermodynamic Stability Investigation

A study involving the incorporation of this compound into oligoribonucleotides demonstrated that the presence of the benzyloxy group significantly altered the stability of RNA duplexes compared to unmodified guanosine. This finding underscores the importance of structural modifications in understanding RNA behavior.

Wirkmechanismus

The mechanism of action of 8-(Benzyloxy)guanosine involves its incorporation into nucleic acids, where it can alter the stability and conformation of RNA duplexes. The benzyloxy group is an electron-donating group, which decreases the rate of depurination in the monomers. This modification can affect the interactions between nucleic acids and proteins, as well as the overall thermodynamic stability of the nucleic acid structures .

Vergleich Mit ähnlichen Verbindungen

8-Methoxyguanosine: Another guanosine derivative with a methoxy group at the eighth position.

8-Bromoguanosine: A guanosine derivative with a bromine atom at the eighth position. It is used in similar studies but has different physicochemical properties.

Uniqueness: 8-(Benzyloxy)guanosine is unique due to the bulky benzyloxy group, which significantly impacts the stability and conformation of nucleic acids. This makes it a valuable tool for studying the effects of large substituents on nucleoside properties and their interactions with other biomolecules .

Biologische Aktivität

8-(Benzyloxy)guanosine is a synthetic nucleoside analog that has garnered attention for its unique biological activities. This compound, characterized by the introduction of a benzyloxy group at the C8 position of guanosine, has been studied for its potential applications in therapeutic contexts, particularly in antiviral and anticancer treatments. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The structural modification of guanosine by the benzyloxy group enhances its solubility and stability, which may contribute to its biological effectiveness. The mechanism by which this compound exerts its effects is primarily through interactions with nucleic acids, influencing both RNA and DNA functions.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N5O3 |

| Molecular Weight | 303.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Activity : Studies have shown that this compound can inhibit viral replication. For instance, it has been reported to exhibit activity against various RNA viruses by interfering with their replication mechanisms .

- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies have revealed that it induces apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent .

- Modulation of Nucleic Acid Functions : The benzyloxy modification enhances the binding affinity of this nucleoside analog to RNA and DNA, potentially affecting transcription and translation processes. This modification can lead to altered secondary structures in RNA, which may inhibit protein synthesis .

Case Study: Antiviral Efficacy

A notable study investigated the antiviral efficacy of this compound against respiratory syncytial virus (RSV). The results indicated that the compound significantly reduced viral loads in treated cells compared to controls, suggesting a promising therapeutic potential against RSV infections .

Pharmacological Studies

Pharmacological modeling has been employed to predict the activity and optimize the design of this compound derivatives. A combination of pharmacophore modeling and molecular docking studies revealed key interactions between the compound and viral polymerases, which are crucial for its antiviral action .

Table 2: Summary of Pharmacological Findings

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Significant inhibition of RSV replication |

| Anticancer Activity | Induction of apoptosis in cancer cells |

| Binding Affinity | Enhanced interaction with RNA/DNA |

Eigenschaften

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSGUQLXDMZREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959516 | |

| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-36-8 | |

| Record name | NSC90391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.